molecular formula C9H13NOS B175541 3-(Dimethylamino)-1-(2-thienyl)-1-propanone CAS No. 13196-35-5

3-(Dimethylamino)-1-(2-thienyl)-1-propanone

Cat. No. B175541
CAS RN: 13196-35-5
M. Wt: 183.27 g/mol
InChI Key: JNMZUWJMJSKMON-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(2-thienyl)-1-propanone is a chemical compound with the molecular formula C9H15NOS . It is used for the preparation of chitosan compounds for optical isomer separating agents .


Synthesis Analysis

The synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone involves taking the (S)- (-)-3-dimethylamino-1- (2-thienyl)-1-propanol as a starting material. In the presence of an organic solvent, the hydroxyl group is protected by a hydroxy protecting agent, then a demethylation reaction is carried out. Finally, a hydroxyl de-protection reaction is carried out in a strong alkaline environment in the presence of a hydroxyl de-protection agent, thereby obtaining the target product .


Molecular Structure Analysis

The molecular structure of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone is essentially planar . The thiophene ring is inclined to the mean plane of the rest of the molecule .


Physical And Chemical Properties Analysis

3-(Dimethylamino)-1-(2-thienyl)-1-propanone has a molecular weight of 185.29 g/mol . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Antineoplastic Potential

  • Mannich bases derived from substituted acetophenones, including compounds related to "3-(Dimethylamino)-1-(2-thienyl)-1-propanone", have shown promise as antineoplastic agents against P-388 lymphocytic leukemia (Dimmock et al., 1983).

Synthesis of Antidepressants

  • Chiral derivatives of "3-(Dimethylamino)-1-(2-thienyl)-1-propanol" serve as important intermediates in the synthesis of antidepressants. Specifically, engineered carbonyl reductases have been used to produce enantioselective reductions of related ketones (Zhang et al., 2015).

Electro-Optical Properties in Heterocyclic Chalcones

  • Thiophene-based heterocyclic chalcones, structurally related to "3-(Dimethylamino)-1-(2-thienyl)-1-propanone", have been studied for their electro-optical properties, which are significant in material science and electronics (Irfan et al., 2017).

Interaction with DNA

  • Mannich base derivatives, including those structurally related to "3-(Dimethylamino)-1-(2-thienyl)-1-propanone", have been explored for their interaction with DNA, which is vital in understanding their mechanism of action in biological systems (Istanbullu et al., 2017).

Structural Analysis

  • Detailed structural analyses, including crystal and molecular structure studies, have been conducted on derivatives of "3-(Dimethylamino)-1-(2-thienyl)-1-propanone". These studies are essential for understanding the compound's physical and chemical properties (Chruszcz et al., 2002).

Catalysis in Polymerization

  • Compounds related to "3-(Dimethylamino)-1-(2-thienyl)-1-propanone" have been used in studies related to Ziegler−Natta polymerization catalysis. This application is significant in the field of polymer chemistry (Flores et al., 1996).

Apoptosis Induction in Cancer Research

  • Certain derivatives have been identified as potent apoptosis inducers in cancer research. This application is crucial in the development of new anticancer agents (Kemnitzer et al., 2004).

properties

IUPAC Name

3-(dimethylamino)-1-thiophen-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMZUWJMJSKMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-1-(2-thienyl)-1-propanone

CAS RN

13196-35-5
Record name 3-(Dimethylamino)-1-(2-thienyl)-1-propanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBM7CY7225
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

One example of a known method for producing N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine uses the reaction between 2-acetylthiophene and dimethylamine hydrochloride in isopropanol in the presence of paraformaldehyde and hydrochloric acid to obtain (2-thienyl)(2-dimethylaminoethyl)ketone, and the (2-thienyl)(2-dimethylaminoethyl)ketone is reduced using sodium borohydride in ethanol (JP 7-188065 A). If N-monoalkyl-3-hydroxy-3-(2-thienyl)propanamine is produced in the same method as described above except that a monoalkylamine hydrochloride is used instead of the dimethylamine hydrochloride, since the production intermediate, i.e., (2-thienyl)(2-monoalkylaminoethyl)ketone, is unstable, an N,N′,N″-alkyl-bis[1-[3-oxo-3-(2-thienyl)propane]]amine, which is a dimer, is produced, and therefore the yield of the N-monoalkyl-3-hydroxy-3-(2-thienyl)propanamine obtained after the reduction using sodium borohydride is low.
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Synthesis routes and methods III

Procedure details

In this example, 2-acetylthiophene is used as the starting material for reacting with formaldehyde and dimethylamine to form a Mannich product namely 3-dimethylamino-1-(2-thienyl)propan-1-one. A hydride reduction is performed on this propanone to form corresponding 3-dimethylamino-1-(2-thienyl)propan-1-ol. The resulting propanol is then reacted with fluoronaphthalene to form N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propylamine. Subsequently, racemic Duloxetine® is obtained by demethylation of this propylamine. In this process, the yield of demethylation is very low, about 41%. In addition, Duloxetine® produced via this route is racemic. Resolution is therefore needed to obtain chiral Duloxetine which renders this process less competitive.
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Synthesis routes and methods IV

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Synthesis of duloxetine is described in detail in EP-A-273 658, EP-A-457 559 and EP-A-650965, starting from 2-acetylthiophene, an aminomethylation with dimethylamine and formaldehyde (Mannich reaction) is carried out in step-A. The 3-dimethylamino-1-(2-thienyl)-1-propanone formed is reduced to the corresponding alcohol 1-hydroxy-1-(2-thenyl)-3-dimethylaminopropane by means of complex hydrides in step B. The alcohol is then converted in step C with an alkali metal hydride and 1-fluoro-naphthalene, optionally in the presence of a potassium compound (cf. EP-A-650 965), to the naphthyl derivative, N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl) propylamine. In the final step D, the amino group is then demethylated by reaction with a chloroformic acid ester, preferably phenyl chloroformate or trichloroethyl chloroformate, optionally in the presence of a mixture of zinc and formic acid (EP-A-457 559), followed by alkaline hydrolysis of the carbamate to give N-methyl-3-(1-naphthyloxy)-3-(2-thienyl) propylamine.
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Synthesis routes and methods V

Procedure details

An example of a method known for producing N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine is reacting 2-acetylthiophene with a dimethylamine hydrochloride in isopropanol in the presence of paraformaldehyde and hydrochloric acid to give 2-thienyl 2-dimethylaminoethyl ketone, and reducing this ketone with sodium borohydride in ethanol (Japanese Unexamined Patent Publication No. 1995-188065).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
SA Lee, VS Sadu, NJ Park, IT Hwang, KI Lee - Bulletin of the Korean …, 2014 - Citeseer
Serotonin and norepinephrine neurotransmitters are intimately involved in a number of neurochemical and physiological processes, such as depression and pain disorders. Selective …
Number of citations: 7 citeseerx.ist.psu.edu
H Liu, BH Hoff, T Anthonsen - Chirality: The Pharmacological …, 2000 - Wiley Online Library
Sodium borohydride reduction of 3‐chloro‐1‐(2‐thienyl)‐1‐propanone gave the corresponding racemic alcohol which was kinetically resolved with lipase B from Candida antarctica as …
Number of citations: 104 onlinelibrary.wiley.com
X Tao, X Bin, HJ Zhu, L Yuan, JT Wang - … Crystallographica Section E …, 2006 - scripts.iucr.org
The title compound, C9H15NOS, was prepared by asymmetric synthesis from 3-dimethylamino-1-(2-thienyl)propan-1-one hydrochloride. In the molecule, the essentially planar CCCN …
Number of citations: 3 scripts.iucr.org
X Chen, ZQ Liu, CP Lin, YG Zheng - Bioorganic Chemistry, 2016 - Elsevier
A chemoenzymatic strategy was developed for (S)-duloxetine production employing carbonyl reductases from newly isolated Rhodosporidium toruloides into the enantiodetermining …
Number of citations: 45 www.sciencedirect.com
C Liu, L Zhang, L Cao, Y Xiong, Y Ma… - Communications …, 2022 - nature.com
Chiral γ-amino alcohols are the prevalent structural motifs and building blocks in pharmaceuticals and bioactive molecules. Enantioselective hydrogenation of β-amino ketones provides …
Number of citations: 3 www.nature.com
G Roman - Rev. Roum. Chim, 2015 - researchgate.net
Using thiophene-containing analogues of chalcone as substrates, a series of Michael additions were investigated. Thia-Michael addition of 4-chlorothiophenol led to 1-(substituted aryl)-…
Number of citations: 5 www.researchgate.net
G Roman, E Comanita… - Acta Chimica Slovenica, 2002 - acta-arhiv.chem-soc.si
Several 2, 3-dihydro-1, 5-benzodiazepines and 2, 3-dihydronaphtho [2, 3-b]-1, 4-diazepines were prepared via cyclocondensation of the corresponding ortho-arylenediamine with 3-…
Number of citations: 31 acta-arhiv.chem-soc.si
G Nitulescu, D Margina, A Zanfirescu, OT Olaru… - Pharmaceuticals, 2021 - mdpi.com
Increasingly ineffective antibiotics and rapid spread of multi- and pan-resistant bacteria represent a global health threat; hence, the need of developing new antimicrobial medicines. A …
Number of citations: 23 www.mdpi.com
G Nitulescu, A Zanfirescu, OT Olaru, IM Nicorescu… - Molecules, 2016 - mdpi.com
Bacterial sortases are cysteine transpeptidases that regulate the covalent linkage of several surface protein virulence factors in Gram-positive bacteria. Virulence factors play significant …
Number of citations: 25 www.mdpi.com
RS Mestres - 2017 - e-space.mmu.ac.uk
This PhD thesis focuses on the development of “greener” synthetic methodologies in organic synthesis. Turning chemical production into a more sustainable industry - by reducing the …
Number of citations: 3 e-space.mmu.ac.uk

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